molecular formula C14H28BrNO B14257538 Bromoacetamide, N,N-dihexyl- CAS No. 204575-47-3

Bromoacetamide, N,N-dihexyl-

Cat. No.: B14257538
CAS No.: 204575-47-3
M. Wt: 306.28 g/mol
InChI Key: QAVOJOUQVKLRPP-UHFFFAOYSA-N
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Description

Bromoacetamide, N,N-dihexyl- is a chemical compound with the molecular formula C14H28BrNO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a bromine atom, and the nitrogen atom is bonded to two hexyl groups. This compound is known for its applications in organic synthesis, particularly in bromination reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetamide, N,N-dihexyl- can be synthesized through the bromination of N,N-dihexylacetamide. The typical reaction involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production of Bromoacetamide, N,N-dihexyl- follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

Bromoacetamide, N,N-dihexyl- primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Additionally, it can undergo oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N,N-dihexylacetamide, while oxidation with potassium permanganate can produce corresponding carboxylic acids .

Scientific Research Applications

Bromoacetamide, N,N-dihexyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bromoacetamide, N,N-dihexyl- involves the formation of a reactive intermediate through the cleavage of the carbon-bromine bond. This intermediate can then react with various nucleophiles or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromoacetamide, N,N-dihexyl- is unique due to the presence of the two hexyl groups, which can influence its reactivity and solubility. This structural feature can make it more suitable for specific applications compared to other brominating agents .

Properties

CAS No.

204575-47-3

Molecular Formula

C14H28BrNO

Molecular Weight

306.28 g/mol

IUPAC Name

2-bromo-N,N-dihexylacetamide

InChI

InChI=1S/C14H28BrNO/c1-3-5-7-9-11-16(14(17)13-15)12-10-8-6-4-2/h3-13H2,1-2H3

InChI Key

QAVOJOUQVKLRPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CBr

Origin of Product

United States

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